3,4-dichloro-N-(2-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(2-phenylpropyl)benzamide is an organic compound with the molecular formula C16H15Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring and a phenylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-phenylpropyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of amines.
Scientific Research Applications
3,4-dichloro-N-(2-phenylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-phenylpropyl)benzamide
- 3,4-dichloro-N-(2-chlorophenyl)benzamide
- 3,4-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3,4-dichloro-N-(2-phenylpropyl)benzamide is unique due to the specific positioning of the chlorine atoms and the phenylpropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C16H15Cl2NO |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-phenylpropyl)benzamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-11(12-5-3-2-4-6-12)10-19-16(20)13-7-8-14(17)15(18)9-13/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
IVMITCRHGHQSAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.